3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine
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Overview
Description
3H-INDOLE-3-CARBALDEHYDE 3-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that combines the indole and triazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The triazole ring, on the other hand, is a versatile scaffold in medicinal chemistry, contributing to the compound’s potential therapeutic applications .
Preparation Methods
The synthesis of 3H-INDOLE-3-CARBALDEHYDE 3-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the condensation of 3H-indole-3-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the carbaldehyde can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include indole-3-carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
3H-INDOLE-3-CARBALDEHYDE 3-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-INDOLE-3-CARBALDEHYDE 3-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell proliferation and apoptosis . The triazole ring can enhance the compound’s stability and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and triazole-containing molecules. For example:
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the triazole ring.
1,2,3-Triazole derivatives: Contain the triazole ring but may have different substituents.
The uniqueness of 3H-INDOLE-3-CARBALDEHYDE 3-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE lies in its combination of both indole and triazole moieties, which can result in enhanced biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H13N7 |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
3-N-[(E)-3H-indol-3-ylmethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C12H13N7/c1-8-16-18-12(19(8)13)17-15-7-9-6-14-11-5-3-2-4-10(9)11/h2-7,9H,13H2,1H3,(H,17,18)/b15-7+ |
InChI Key |
HSCOWNACSNUYME-VIZOYTHASA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2C=NC3=CC=CC=C23 |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2C=NC3=CC=CC=C23 |
Origin of Product |
United States |
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